2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Methylpiperidin-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(1-Methylpiperidin-2-yl)ethane-1-sulfonic acid.
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing piperidine moieties.
Organic Synthesis: The compound is employed in the preparation of various organic molecules, serving as a sulfonylating agent.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
2-(1-Methylpiperidin-2-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but lacks the piperidine moiety.
Benzenesulfonyl chloride: Another sulfonyl chloride with an aromatic ring, used in different contexts due to its distinct reactivity.
The uniqueness of this compound lies in its piperidine moiety, which imparts specific chemical properties and reactivity, making it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-10-6-3-2-4-8(10)5-7-13(9,11)12/h8H,2-7H2,1H3 |
InChI Key |
DJMBYSZAFDWUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCS(=O)(=O)Cl |
Origin of Product |
United States |
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